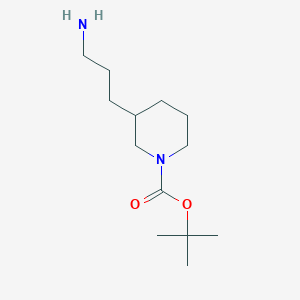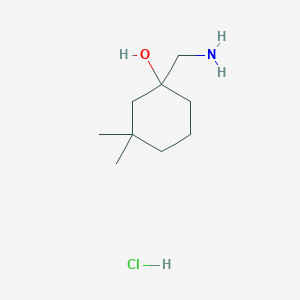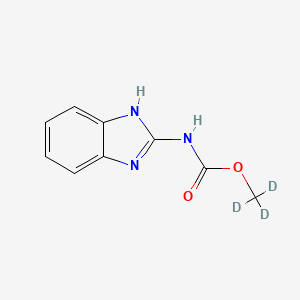
三氘甲基 N-(1H-苯并咪唑-2-基)氨基甲酸酯
描述
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate (TDC) is a novel organophosphorus compound with a wide range of applications in scientific research. TDC is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is composed of a carbamate group, a trideuteriomethyl group, and an N-1H-benzimidazol-2-yl group. The unique structure of TDC allows for a variety of potential applications, including as a catalyst, an inhibitor, a reagent, and a ligand.
科学研究应用
农业应用
- 在农业中的缓释系统中使用:三氘甲基 N-(1H-苯并咪唑-2-基)氨基甲酸酯作为卡本达辛组的一部分,用于农业中控制真菌病害。研究重点是将这些化合物结合到固体脂质纳米颗粒和聚合物纳米胶囊中。这些系统修改了杀菌剂的释放曲线,改善了向作用部位的转移,并降低了环境毒性 (Campos 等人,2015 年).
化学合成和结构分析
- 合成和光谱研究:该化合物参与了多种苯并咪唑氨基甲酸酯的合成。这些化合物已使用核磁共振和红外光谱等技术进行了分析,并通过 X 射线衍射检查了它们的晶体结构 (Iriepa 等人,2004 年).
有机发光二极管 (OLED) 中的应用
- 在 OLED 技术中的使用:研究表明,苯并咪唑衍生物(包括三氘甲基 N-(1H-苯并咪唑-2-基)氨基甲酸酯)在开发高效有机发光二极管方面具有潜力。这些化合物由于其电子传输特性,可以显着提高 OLED 的性能 (Ge 等人,2008 年).
癌症研究中增强的细胞毒性
- 癌症治疗中的细胞毒性:苯并咪唑氨基甲酸酯衍生物由于其增强的细胞毒性而在癌症研究中显示出潜力。研究表明,包封这些化合物可以增加它们的水溶性并降低毒性,使它们成为抗癌剂的有希望的候选者 (Zhao 等人,2010 年).
癌症治疗的放射性标记化合物
- 在癌症放射治疗中的使用:三氘甲基 N-(1H-苯并咪唑-2-基)氨基甲酸酯衍生物已被评估其在癌症放射治疗中的潜力。这些化合物在放射性标记后可用作治疗诊断剂,在癌症管理中提供治疗和诊断能力 (Kortylewicz 等人,2020 年).
抗菌和抗真菌特性
- 抗菌和抗真菌活性:苯并咪唑化合物因其抗菌和抗真菌特性而受到研究。这些研究揭示了对各种细菌和酵母菌株的显着抑制作用,表明它们在治疗感染中的潜在用途 (Kopel 等人,2015 年).
抗蠕虫特性生物制药评价
- 抗蠕虫药的生物制药评价:苯并咪唑氨基甲酸酯,如三氘甲基 N-(1H-苯并咪唑-2-基)氨基甲酸酯,已对其溶解度、渗透性和药代动力学参数进行了评估,显示出与现有治疗方法相比具有更好的生物制药特性的抗蠕虫药的希望 (Rivera 等人,2007 年).
作用机制
Carbendazimb-d3, also known as methyl N-(1H-1,3-benzodiazol-2-yl)carbamate or trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, is a deuterium-labeled derivative of the fungicide carbendazim . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of Carbendazimb-d3 is tubulin proteins . Tubulin is a globular protein and is the main component of microtubules, which are a part of the cell’s cytoskeleton . Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Carbendazimb-d3 binds to tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This is referred to as aneugenic effects .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to aneuploidy and polyploidy in germ cells . This can cause significant changes in the genetic makeup of the cells, potentially leading to cell death or abnormal cell growth .
Pharmacokinetics
It is known that carbendazim, the parent compound of carbendazimb-d3, is absorbed through the skin .
Result of Action
The binding of Carbendazimb-d3 to tubulin proteins and the subsequent disruption of microtubule assembly can lead to various molecular and cellular effects. These include embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbendazimb-d3. For instance, the presence of plants and competing microbes, as well as factors such as pH, salts, type of soil, and humidity, can affect the degradation of carbendazim . Furthermore, the presence of carbendazim can disrupt the microbial community structure in various ecosystems .
生化分析
Biochemical Properties
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate plays a crucial role in biochemical reactions, particularly those involving microtubule dynamics. It interacts with microtubule-associated proteins and enzymes, such as tubulin, by binding to the colchicine binding site. This interaction disrupts microtubule polymerization, leading to the inhibition of cell division. Additionally, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases, further influencing cellular proliferation .
Cellular Effects
The effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate on various cell types are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been observed to affect cell signaling pathways, including those involving p53, a key regulator of the cell cycle and apoptosis. Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects primarily through binding interactions with tubulin. This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. Additionally, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can inhibit the activity of cyclin-dependent kinases, further contributing to its antiproliferative effects. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .
Metabolic Pathways
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the microtubules. The compound’s distribution is also influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is primarily localized to the cytoplasm, where it interacts with microtubules and other cytoskeletal components. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity .
属性
IUPAC Name |
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746864 | |
| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255507-88-0 | |
| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255507-88-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


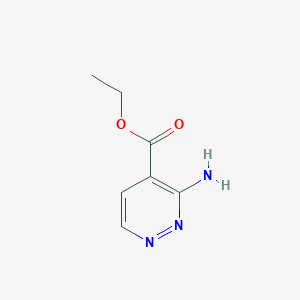
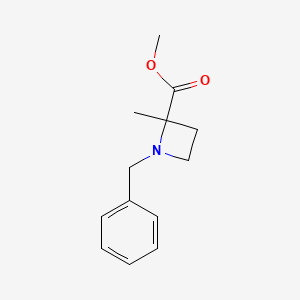
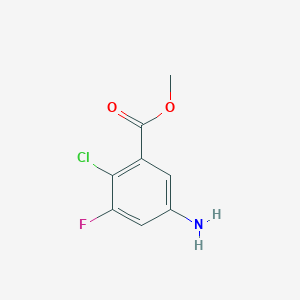
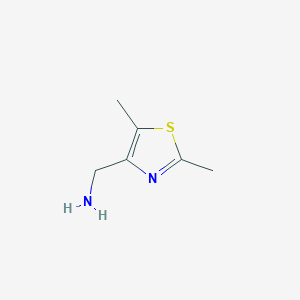
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)
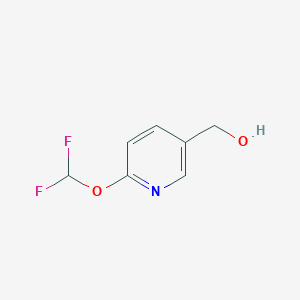
![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)

